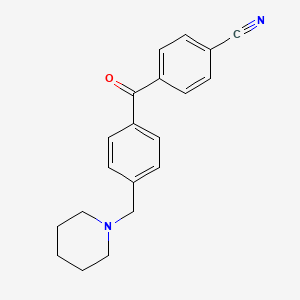

4-Cyano-4'-piperidinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Modern Chemical Research

The benzophenone scaffold, consisting of two phenyl rings attached to a central carbonyl group, is a ubiquitous and versatile structure in chemistry. nih.govnih.govrsc.org Its importance stems from its presence in numerous naturally occurring compounds that exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.govresearchgate.netrsc.org This natural precedent has inspired chemists to explore synthetic benzophenone derivatives for medicinal applications, leading to their incorporation into several marketed drugs. nih.govnih.gov

Beyond pharmaceuticals, the benzophenone core is a crucial component in other fields. Its unique photochemical properties make it an effective photoinitiator in polymer chemistry and an important ingredient in perfumes and as UV filters in personal care products. researchgate.netresearchgate.net The structural rigidity and the ability to functionalize the two phenyl rings independently allow for the fine-tuning of a molecule's properties, making it an attractive building block in the design of organic light-emitting materials and other functional materials. researchgate.net The diverse applications of this scaffold underscore its fundamental importance in modern chemical research. nih.govconsensus.app

Table 1: Selected Applications of Benzophenone Derivatives

| Field of Application | Specific Use | Reference Example(s) |

|---|---|---|

| Medicinal Chemistry | Anticancer, Anti-inflammatory, Antiviral Agents | Naturally occurring benzophenones, Ketoprofen, Fenofibrate nih.govrsc.org |

| Materials Science | Photoinitiators for Polymerization | UV-curable coatings researchgate.netresearchgate.net |

| Cosmetics & Consumer Products | UV-Filters, Fragrance Component | Sunscreens, Perfumes researchgate.net |

| Organic Electronics | Organic Light-Emitting Diodes (OLEDs) | Functionalized benzophenone derivatives researchgate.net |

Role of Cyano and Piperidinomethyl Substituents in Molecular Design

The functionalization of a core scaffold like benzophenone with specific substituents is a key strategy in molecular design to modulate activity and properties. The cyano (–C≡N) and piperidinomethyl (–CH₂–NC₅H₁₀) groups, as seen in 4-Cyano-4'-piperidinomethyl benzophenone, are chosen for their distinct and potent effects on a molecule's electronic, steric, and physicochemical characteristics.

The cyano group is a strong electron-withdrawing group with a linear geometry. rsc.org Its inclusion can significantly alter a molecule's electronic and optical properties. rsc.org In medicinal chemistry, the cyano group is often incorporated to enhance binding affinity to biological targets, improve metabolic stability, or modulate the electronic character of a molecule to tune its reactivity. nih.gov Its ability to participate in hydrogen bonding and dipole-dipole interactions can be crucial for ligand-receptor binding. researchgate.net In materials science, cyano substituents are used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of organic molecules, which is a key aspect in designing materials for organic electronics like OLEDs. rsc.orgrsc.org

The piperidinomethyl group introduces a basic, heterocyclic amine moiety. Piperidine (B6355638) and its derivatives are among the most important synthetic fragments in drug design, appearing in numerous pharmaceuticals. mdpi.comresearchgate.net Incorporating a piperidine ring can enhance a compound's aqueous solubility and its ability to cross cell membranes. The basic nitrogen atom can form ionic interactions with acidic residues in biological targets like enzymes and receptors, often serving as a critical pharmacophoric feature. nih.govresearchgate.net The presence of this group can significantly influence a drug's pharmacokinetic profile.

Table 2: Influence of Key Substituents on Molecular Properties

| Substituent Group | Key Physicochemical Effects | Common Applications in Molecular Design |

|---|---|---|

| Cyano (–C≡N) | Strong electron-withdrawing nature, linear geometry, hydrogen bond acceptor. rsc.org | Tuning electronic properties in OLED materials, enhancing binding affinity in drug candidates. nih.govrsc.org |

| Piperidinomethyl (–CH₂–NC₅H₁₀) | Increases basicity and polarity, can improve aqueous solubility. mdpi.comresearchgate.net | Improving pharmacokinetic profiles, establishing key ionic interactions with biological targets. nih.govresearchgate.net |

Overview of Current Research Landscape on Substituted Benzophenones

Current research into substituted benzophenones is vibrant and multidisciplinary, reflecting the scaffold's versatility. A significant area of focus remains in medicinal chemistry, where scientists continue to synthesize and evaluate novel benzophenone derivatives for a range of therapeutic targets. Recent studies have explored their potential as anticancer agents by modifying the substitution patterns on the phenyl rings to enhance cytotoxicity against tumor cell lines. rsc.org Researchers are also investigating their utility as anti-inflammatory agents by targeting pro-inflammatory cytokines, and as non-nucleoside reverse transcriptase inhibitors for antiviral applications. nih.govrsc.org

In the realm of materials science, new functionalized benzophenone derivatives are being developed as advanced photoinitiators and UV absorbers. researchgate.net Research is aimed at improving their compatibility with various monomers and reducing issues like yellowing and migration in cured coatings. researchgate.net The design of novel benzophenones with specific optical properties is also a key area of investigation for applications in organic electronics and as fluorescent probes. The ability to tailor the absorption and emission spectra through targeted substitutions makes them valuable for creating new sensors and imaging agents. nih.gov This ongoing research highlights the sustained effort to harness the unique properties of the benzophenone core for a wide array of advanced applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[4-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-4-8-18(9-5-16)20(23)19-10-6-17(7-11-19)15-22-12-2-1-3-13-22/h4-11H,1-3,12-13,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWDJLRBGRHMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642680 | |

| Record name | 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-11-4 | |

| Record name | 4-[4-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898771-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Reaction Design

Strategic Approaches for 4-Cyano-4'-piperidinomethyl Benzophenone (B1666685) Synthesis

The construction of the target molecule can be approached through various synthetic routes. The primary considerations in designing a viable synthesis are the order of key bond-forming events and the chemical compatibility of the functional groups at each stage. The main strategies revolve around either forming the benzophenone core first, followed by functional group installation, or connecting two appropriately functionalized aryl rings.

A cornerstone in the synthesis of benzophenones is the Friedel-Crafts acylation. chemguide.co.uklibretexts.org This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. chemguide.co.uk For the synthesis of the 4-Cyano-4'-piperidinomethyl benzophenone core, two primary disconnections are plausible via this method:

Route A: Acylation of a piperidinomethyl-substituted benzene (B151609) ring with 4-cyanobenzoyl chloride.

Route B: Acylation of benzonitrile with a 4-(piperidinomethyl)benzoyl chloride derivative.

In either approach, a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), is typically required to activate the acyl chloride, generating a highly electrophilic acylium ion. researchgate.netaskfilo.com The reaction of benzene with benzoyl chloride in the presence of a Lewis acid is a classic example of this transformation, yielding benzophenone. askfilo.comresearchgate.net

The choice between Route A and B depends on the reactivity of the substituted benzene component. The piperidinomethyl group is an activating, ortho-, para-director, which would favor the desired para-substitution. Conversely, the cyano group is a deactivating, meta-director, making the acylation of benzonitrile more challenging and potentially leading to lower yields. youtube.com Therefore, the acylation of a pre-functionalized piperidinomethyl benzene derivative is often the more synthetically viable pathway. The reaction is typically conducted in an inert solvent, and heating may be required to drive the reaction to completion. chemguide.co.uklibretexts.org

| Strategy | Reactant 1 | Reactant 2 | Key Considerations |

|---|---|---|---|

| Route A | (Piperidinomethyl)benzene derivative | 4-Cyanobenzoyl chloride | Activating group on the benzene ring facilitates electrophilic attack. Potential for side reactions with the amine. |

| Route B | Benzonitrile | 4-(Piperidinomethyl)benzoyl chloride | Deactivating cyano group makes the ring less nucleophilic, requiring harsher conditions. youtube.com |

An alternative to forming the ketone bridge directly is to first construct the biaryl C-C bond and then oxidize a methylene (B1212753) bridge to the ketone. The Ullmann reaction, a copper-catalyzed coupling of two aryl halides, is a classic method for forming such aryl-aryl bonds. byjus.comwikipedia.org While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern variations have made the reaction more versatile. wikipedia.orgnih.gov

A potential Ullmann strategy for a precursor to the target molecule could involve the coupling of 4-bromobenzonitrile with 4-bromo-benzylpiperidine. This would form a 4-cyano-4'-piperidinomethyl biphenyl (B1667301), which, however, lacks the ketone functionality. A more relevant approach would be to couple two different aryl halides to form a diaryl ether or amine in a related Ullmann condensation, followed by further transformations. organic-chemistry.orgwikipedia.org

The mechanism of the Ullmann biaryl synthesis is thought to involve the formation of an organocopper intermediate. organic-chemistry.org An active copper(I) species is generated, which then undergoes oxidative addition with an aryl halide. byjus.com Subsequent reductive elimination from a diarylcopper(III) intermediate or reaction of the organocopper species with a second molecule of aryl halide leads to the formation of the biaryl product. byjus.comwikipedia.org Despite its historical significance, the Ullmann coupling is often superseded by palladium-catalyzed cross-coupling reactions for biaryl synthesis due to milder conditions and broader substrate scope. wikipedia.org

Once the benzophenone core, containing a suitable functional group handle at the 4'-position, has been assembled, the piperidinomethyl group can be introduced. Two primary methods for this transformation are reductive amination and nucleophilic substitution.

Reductive amination is a highly efficient method for forming C-N bonds and is widely used in the synthesis of amines. researchgate.net This process involves the reaction of a carbonyl compound, in this case, a 4-cyano-4'-formylbenzophenone precursor, with an amine (piperidine). The initial reaction forms an iminium ion intermediate, which is then reduced in situ to the corresponding amine. chim.it

A key advantage of this one-pot reaction is that the reduction can be performed with reagents that are selective for the iminium ion over the starting aldehyde. researchgate.net Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃). The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of the iminium ion. This method avoids the issues of over-alkylation that can occur in direct alkylation of amines. researchgate.net

| Reducing Agent | Typical Conditions | Advantages |

|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (B129727) or THF, often with catalytic acetic acid | Mild and selective for the iminium ion. researchgate.net |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE) or Tetrahydrofuran (THF) | Non-toxic, effective for a wide range of substrates. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni | "Green" chemistry approach, but may also reduce other functional groups (e.g., cyano, ketone). mdpi.com |

An alternative and very common method for introducing the piperidine (B6355638) moiety is through a nucleophilic substitution reaction. This strategy requires a benzophenone precursor with a good leaving group on the methylene carbon at the 4'-position, such as 4-cyano-4'-(bromomethyl)benzophenone.

Piperidine, acting as a nucleophile, displaces the halide (e.g., bromide) from the benzylic carbon. This reaction typically proceeds via an Sₙ2 mechanism. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, and may be facilitated by the addition of a non-nucleophilic base to neutralize the HBr formed during the reaction. This method is generally high-yielding and straightforward for the synthesis of benzylic amines. nih.gov In some cases, nucleophilic aromatic substitution (SₙAr) can be employed if the aryl ring is sufficiently activated by electron-withdrawing groups and contains a suitable leaving group like a halogen. nih.govnih.gov

The introduction of the cyano group onto the benzophenone scaffold must be regioselective for the 4-position. This can be accomplished either by starting with a pre-cyanated raw material, such as 4-cyanobenzoyl chloride in a Friedel-Crafts reaction, or by adding the cyano group to a pre-formed benzophenone ring.

A powerful and classic method for this transformation is the Sandmeyer reaction. wikipedia.orglscollege.ac.in This reaction converts an aryl amine into an aryl nitrile via an intermediate diazonium salt. nih.gov The synthesis would begin with 4-amino-4'-(piperidinomethyl)benzophenone. This amine is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent treatment of this diazonium salt with a copper(I) cyanide (CuCN) solution directly replaces the diazonium group with a cyano group, yielding the final product. wikipedia.orgorganic-chemistry.org The Sandmeyer reaction is highly valued for its ability to introduce substitution patterns that are not easily accessible through direct electrophilic substitution. organic-chemistry.org

Other methods for introducing a cyano group include nucleophilic aromatic substitution on an aryl halide activated by the electron-withdrawing benzoyl group, using a cyanide salt, or through modern palladium-catalyzed cyanation reactions. organic-chemistry.org Electrophilic cyanation, using reagents that deliver a "CN⁺" equivalent, is also a possibility, though it is less common for simple arenes and can lead to issues with regioselectivity. rsc.orgyoutube.com

Regioselective Introduction of the Cyano Group

Cyanation Reactions for Aryl Nitriles

The formation of an aryl nitrile is a pivotal step in the synthesis of the target compound. This is typically accomplished by introducing a cyano group onto a pre-existing aromatic ring, often a halo-benzophenone precursor. Transition metal-catalyzed cross-coupling reactions are the most prominent methods for this transformation.

Palladium-catalyzed cyanation of aryl halides stands out as a highly efficient method. rsc.org These reactions often employ a palladium(0) catalyst in conjunction with a cyanide source to convert an aryl bromide or chloride to the corresponding nitrile. rsc.orgnih.gov A key challenge in these reactions is the potential for catalyst deactivation by the cyanide ion, which can poison the active palladium species. nih.gov To circumvent this, various ligand systems and non-toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) have been developed. researchgate.net

Recent advancements have led to milder and more efficient protocols. For instance, palladium-catalyzed cyanations of aryl halides can now be conducted at temperatures as low as room temperature to 40°C with catalyst loadings of 2–5 mol %. acs.org This represents a significant improvement over older methods that required harsher conditions and higher temperatures.

Table 1: Comparison of Palladium-Catalyzed Cyanation Conditions

| Catalyst System | Cyanide Source | Temperature (°C) | Catalyst Loading (mol %) | Applicable Substrates |

|---|---|---|---|---|

| Pd/phosphine ligand | KCN | High | Variable | Aryl Chlorides |

| Palladacycle Precatalyst | Zn(CN)₂ | ≤ 100 | Low | (Hetero)aryl Chlorides & Bromides nih.gov |

| Pd(OAc)₂ / Ligand | K₄[Fe(CN)₆] | 120 | 2 | Aryl Bromides |

This table is generated based on data from multiple sources discussing palladium-catalyzed cyanation.

Dehydration of Carboxamide Precursors

An alternative route to the nitrile functional group is through the dehydration of a primary carboxamide. This method involves synthesizing a 4-carboxamido-benzophenone derivative and subsequently eliminating water to form the cyano group. This approach can be advantageous if the carboxamide precursor is more readily accessible than the corresponding aryl halide.

A variety of dehydrating agents can be employed for this transformation, ranging from classic stoichiometric reagents like phosphorus pentoxide (P₄O₁₀) or titanium tetrachloride (TiCl₄) to more modern catalytic systems. researchgate.net Recent developments have focused on milder and more efficient protocols. For example, a catalytic Appel-type dehydration has been reported, which uses oxalyl chloride and triethylamine with a catalytic amount (1 mol %) of triphenylphosphine oxide. organic-chemistry.orgnih.gov This method is remarkably rapid, with reactions often completing in under 10 minutes under mild conditions. organic-chemistry.orgnih.govresearchgate.net Other effective systems include the use of silanes in the presence of fluoride catalysts or triflic anhydride with triethylamine. organic-chemistry.org

Table 2: Selected Reagents for Dehydration of Primary Amides to Nitriles

| Reagent/Catalyst System | Key Features |

|---|---|

| Oxalyl chloride / Et₃N / cat. Ph₃PO | Very fast ( <10 min), low catalyst loading, mild conditions. organic-chemistry.orgnih.govorganic-chemistry.org |

| Triflic anhydride / Et₃N | Mild and efficient for various carboxamides. organic-chemistry.org |

| Silanes / Fluoride source | Catalytic, mild conditions, high selectivity. organic-chemistry.org |

This table summarizes various methods for the dehydration of amides.

Modular Synthetic Strategies for Complex Benzophenone Derivatives

The construction of asymmetrically substituted benzophenones like this compound is well-suited to modular synthetic strategies. These approaches involve the synthesis of two distinct, functionalized aromatic precursors that are then joined to form the central ketone linkage. The most common and versatile method for this is the Friedel-Crafts acylation. organic-chemistry.orgsigmaaldrich.com

In a potential modular approach, one might synthesize a piperidinomethyl-substituted benzene derivative and a 4-cyanobenzoyl chloride (or a related carboxylic acid). The Friedel-Crafts acylation of the piperidinomethyl-benzene with the 4-cyanobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) would then yield the final product. researchgate.net This strategy allows for the independent synthesis and purification of the two aromatic components, offering flexibility and control over the final structure. The key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution reactions. organic-chemistry.org

Optimization of Reaction Conditions and Yields in Multi-step Synthesis

Influence of Solvent Systems on Reaction Efficiency

The solvent plays a crucial role in chemical reactions, influencing reactant solubility, reaction rates, and even product selectivity. In Friedel-Crafts acylations, the choice of solvent is critical. While traditional solvents like dichloromethane or carbon disulfide are common, solvent-free conditions using solid acid catalysts have also been shown to be effective. researchgate.net For palladium-catalyzed cyanations, solvent choice can impact catalyst stability and reaction rate. Aqueous solvent mixtures have been successfully employed, offering a more environmentally benign option and sometimes enhancing catalytic activity. nih.gov

Temperature Control in Amination and Acylation Reactions

Temperature is a critical parameter that must be precisely controlled to maximize yield and minimize side reactions.

In acylation reactions , such as the Friedel-Crafts synthesis of the benzophenone core, temperature can significantly affect reaction rate and selectivity. While some acylations proceed at room temperature, others require heating to achieve a reasonable rate. libretexts.org For example, the acylation of benzene with ethanoyl chloride using an AlCl₃ catalyst is typically heated to about 60°C. chemguide.co.uk However, higher temperatures can sometimes lead to undesired side products. Studies on the acetylation of 9H-fluorene showed that reactivity increased significantly when the temperature was raised from 45°C to 83°C, without impacting selectivity. researchgate.net The optimal temperature is therefore a balance between achieving a sufficient reaction rate and maintaining high selectivity. researchgate.netchemistrysteps.com

In amination reactions , such as the potential installation of the piperidinomethyl group via reductive amination of a corresponding aldehyde, temperature is equally important. Reductive amination involves the formation of an imine intermediate followed by its reduction. wikipedia.org Imine formation is an equilibrium process, and the optimal temperature can influence both the rate of formation and the subsequent reduction step. While many reductive aminations can be carried out at room temperature, some systems require heating to drive the reaction to completion. researchgate.net For example, one study found that a gradual increase in temperature to an optimal range of 70-75°C was necessary for the efficient reductive amination of an aldehyde to a primary amine. researchgate.net

Catalyst Selection and Loading Effects

The choice of catalyst and its concentration (loading) are fundamental to the efficiency of many key transformations in this synthesis.

For Friedel-Crafts acylation , a stoichiometric amount of the Lewis acid catalyst, typically AlCl₃, is often required because the catalyst complexes with the product ketone. wikipedia.org However, for activated aromatic rings, catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids can be sufficient. wikipedia.org The use of highly active, reusable solid acid catalysts, such as iron zirconium phosphate, has been demonstrated at loadings as low as 3 mol %. researchgate.net

In palladium-catalyzed cyanation , optimizing the catalyst loading is crucial for balancing reaction efficiency with cost and ease of product purification. High yields have been achieved with catalyst loadings ranging from as low as 0.1 mol % to 5 mol %. nih.govacs.org The optimal loading depends on the specific catalyst system (palladium precursor and ligand) and the reactivity of the aryl halide substrate. Using highly active palladacycle precatalysts can allow for very low catalyst loadings, even for less reactive aryl chlorides. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aluminum chloride (AlCl₃) |

| Carbon disulfide |

| Dichloromethane |

| Ethanoyl chloride |

| Iron zirconium phosphate |

| Oxalyl chloride |

| Palladium(II) acetate (Pd(OAc)₂) |

| Phosphorus pentoxide (P₄O₁₀) |

| Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) |

| Titanium tetrachloride (TiCl₄) |

| Triflic anhydride |

| Triethylamine |

| Triphenylphosphine oxide |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

Derivatization and Analog Synthesis

The molecular scaffold of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogs. These modifications can be strategically employed to modulate the compound's physicochemical properties, biological activity, and pharmacokinetic profile. The primary sites for derivatization include the piperidine ring, the cyano group, and the two phenyl rings.

The piperidine moiety is a prevalent scaffold in medicinal chemistry, and its functionalization is a key strategy in drug design. thieme-connect.comresearchgate.net Modifications can alter properties such as pKa, lipophilicity, and the ability to form interactions with biological targets. thieme-connect.com The piperidine ring in this compound can be modified through several approaches.

N-Substitution: The secondary amine of the piperidine ring is a prime target for modification. N-alkylation or N-acylation can introduce a variety of substituents. For instance, reaction with alkyl halides or acyl chlorides can be used to append new functional groups. Such modifications are crucial in the synthesis of derivatives like CCR5 antagonists, where substitutions at the N-terminal of the piperidine ring are explored. sigmaaldrich.com

Ring Carbon Functionalization: While more complex, direct functionalization of the piperidine ring's carbon atoms is also a viable strategy. Recent advancements have focused on methods like biocatalytic carbon-hydrogen (C-H) oxidation, which can precisely add hydroxyl groups to specific sites on the piperidine molecule. medhealthreview.com These hydroxylated intermediates can then be further functionalized. Another approach involves radical cross-coupling using techniques like nickel electrocatalysis to form new carbon-carbon bonds. medhealthreview.com These methods allow for the construction of complex, three-dimensional piperidine structures which can enhance biological activity and selectivity. thieme-connect.commedhealthreview.com

The introduction of chiral centers or substituents on the piperidine ring can significantly influence a molecule's properties by altering its spatial configuration. thieme-connect.com Even minor changes, such as adding a methyl group, can improve aqueous solubility or selectivity for a specific biological target. thieme-connect.com

The cyano group is an exceptionally versatile functional group in organic synthesis. researchgate.netnih.gov It can be transformed into a wide array of other functionalities, including amines, amides, carboxylic acids, and ketones. researchgate.netnih.gov This versatility makes the nitrile in this compound a key handle for creating structurally diverse analogs. The electron-withdrawing nature of the cyano group also influences the reactivity of the aromatic ring to which it is attached. nih.gov

A primary and highly useful transformation of the nitrile group is its reduction to a primary amine (an aminomethyl group). This conversion is valuable as it introduces a basic, nucleophilic center that can profoundly alter the molecule's biological and physical properties. Several established methods can achieve this reduction.

The reduction of nitriles with lithium aluminum hydride (LiAlH₄) is a classic and effective method for synthesizing primary amines. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an intermediate imine anion, which is then reduced again to a dianion. libretexts.org An aqueous workup subsequently protonates the dianion to yield the primary amine. libretexts.org

Borane-based reagents also offer mild and selective conditions for nitrile reduction. Diisopropylaminoborane, in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄), can reduce a wide variety of aromatic and aliphatic nitriles to their corresponding primary amines in excellent yields. nih.govacs.org This method is notable for its tolerance of other functional groups; for example, an ester group can remain intact while the nitrile is reduced, provided the nitrile is activated by an electron-withdrawing substituent. nih.gov Ammonia borane has also been used to reduce nitriles to primary amines without the need for a catalyst. organic-chemistry.org

Catalytic hydrogenation is another common method, involving the reaction of the nitrile with hydrogen gas in the presence of a metal catalyst, such as nickel or platinum, typically under high temperature and pressure. studymind.co.uk

| Reagent/System | Typical Conditions | Notes | Reference |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Dry ether or THF, followed by aqueous workup | A strong, non-selective reducing agent. | libretexts.orgstudymind.co.uk |

| Diisopropylaminoborane [BH₂N(iPr)₂] / cat. LiBH₄ | Ambient or refluxing THF | Offers good yields and can be selective in the presence of certain functional groups like esters. | nih.govacs.org |

| Ammonia Borane (H₃NBH₃) | Thermal decomposition, catalyst-free | An environmentally benign method tolerant of many functional groups. | organic-chemistry.org |

| Catalytic Hydrogenation (H₂) | Metal catalyst (e.g., Ni, Pt), high temperature and pressure | A widely used industrial method. | studymind.co.uk |

The two phenyl rings of the benzophenone core present distinct electronic environments, allowing for regioselective aromatic substitution reactions.

Electrophilic Aromatic Substitution (SEAr)

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the directing effects of the existing substituents. msu.edu

Ring A (4'-(piperidinomethyl)-substituted ring): The piperidinomethyl group is an alkyl-type substituent. Such groups are generally activating and ortho, para-directing. libretexts.org Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions would be expected to occur primarily at the positions ortho to the piperidinomethyl group (positions 3' and 5').

Ring B (4-Cyano-substituted ring): This ring is substituted with two deactivating groups: the cyano group and the benzoyl group (a ketone). Both are electron-withdrawing and act as meta-directors. libretexts.org Consequently, this ring is significantly deactivated towards electrophilic attack compared to Ring A. msu.edu If a reaction were forced under harsh conditions, the electrophile would be directed to the positions meta to both the cyano and carbonyl groups (positions 3 and 5).

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a pathway for replacing a leaving group on an electron-poor aromatic ring with a nucleophile. wikipedia.org This reaction typically requires two key features: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups positioned ortho or para to that leaving group. wikipedia.orglibretexts.org

The parent structure of this compound does not possess a suitable leaving group for a direct SNAr reaction. However, a halogenated derivative, for example, 2-chloro-4-cyano-4'-piperidinomethyl benzophenone, could potentially undergo SNAr. In this hypothetical derivative, the phenyl ring containing the cyano group is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the cyano group and the carbonyl group. A nucleophile could displace the chloride, facilitated by the ability of the ortho-carbonyl and para-cyano groups to stabilize the negatively charged Meisenheimer complex intermediate through resonance. libretexts.org The reaction is much less likely on the other ring, which lacks strong electron-withdrawing substituents. masterorganicchemistry.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the constituent atoms.

¹H NMR Spectroscopic Analysis.rsc.org

The proton NMR (¹H NMR) spectrum of 4-Cyano-4'-piperidinomethyl benzophenone (B1666685) is predicted to exhibit a series of distinct signals corresponding to the different types of protons in its structure. Based on the analysis of closely related structures, such as 4-cyanobenzophenone and piperidine (B6355638) derivatives, a detailed assignment of the expected chemical shifts can be made. rsc.orgnih.govyoutube.com

The aromatic region of the spectrum would be the most complex, showing signals for the eight protons on the two benzene (B151609) rings. The protons on the cyanophenyl ring are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the cyano group would be deshielded and appear at a higher chemical shift compared to the two protons meta to the cyano group. For comparison, in 4-cyanobenzophenone, the protons on the cyanophenyl ring appear as a doublet at approximately 7.88 ppm. rsc.org

The protons on the other phenyl ring, substituted with the piperidinomethyl group, would also likely appear as two doublets. The chemical shift of these protons would be influenced by the electron-donating nature of the piperidinomethyl substituent.

The piperidinomethyl group itself would give rise to several signals in the aliphatic region of the spectrum. The methylene (B1212753) bridge protons (-CH2-) connecting the piperidine ring to the benzophenone core would likely appear as a singlet. The protons on the piperidine ring would show more complex splitting patterns, typically appearing as multiplets. For piperidine itself, the protons alpha to the nitrogen atom appear at a different chemical shift than the beta and gamma protons.

A predicted ¹H NMR data table for 4-Cyano-4'-piperidinomethyl benzophenone is presented below, based on data from analogous compounds. rsc.orgnih.govyoutube.com

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to -CN) | 7.8 - 7.9 | Doublet | ~ 8.0 |

| Aromatic H (meta to -CN) | 7.7 - 7.8 | Doublet | ~ 8.0 |

| Aromatic H (ortho to -CH2) | 7.5 - 7.6 | Doublet | ~ 8.0 |

| Aromatic H (meta to -CH2) | 7.3 - 7.4 | Doublet | ~ 8.0 |

| Methylene H (-CH2-) | 3.5 - 3.7 | Singlet | - |

| Piperidine H (alpha to N) | 2.3 - 2.5 | Multiplet | - |

| Piperidine H (beta, gamma to N) | 1.4 - 1.6 | Multiplet | - |

¹³C NMR Spectroscopic Analysis.rsc.orgresearchgate.net

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The carbonyl carbon (C=O) is expected to be the most deshielded, appearing at a chemical shift in the range of 190-200 ppm. For instance, the carbonyl carbon in 4-cyanobenzophenone appears at 194.5 ppm. rsc.org The quaternary carbon of the cyano group (-CN) typically appears in the range of 115-125 ppm. researchgate.net

The aromatic region will show a number of signals for the carbons of the two benzene rings. The chemical shifts of these carbons are influenced by the nature of the substituents. The carbon atoms attached to the electron-withdrawing cyano group and the carbonyl group will be shifted downfield, while those attached to the electron-donating piperidinomethyl group will be shifted upfield.

The aliphatic region will contain signals for the methylene carbon and the carbons of the piperidine ring. The methylene carbon is expected around 60-65 ppm, and the piperidine carbons will appear further upfield.

A predicted ¹³C NMR data table is provided below, based on data from related compounds. rsc.orgresearchgate.netnist.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl C (C=O) | 194 - 196 |

| Aromatic C (quaternary, attached to -CO) | 137 - 139 |

| Aromatic C (quaternary, attached to -CN) | 140 - 142 |

| Aromatic C (CH, ortho to -CN) | 132 - 134 |

| Aromatic C (CH, meta to -CN) | 129 - 131 |

| Aromatic C (quaternary, attached to -CH2) | 142 - 144 |

| Aromatic C (CH, ortho to -CH2) | 129 - 131 |

| Aromatic C (CH, meta to -CH2) | 128 - 130 |

| Cyano C (-CN) | 117 - 119 |

| Methylene C (-CH2-) | 62 - 64 |

| Piperidine C (alpha to N) | 53 - 55 |

| Piperidine C (beta to N) | 25 - 27 |

| Piperidine C (gamma to N) | 23 - 25 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis.nist.gov

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light in Raman spectroscopy corresponds to specific bond vibrations, providing a "fingerprint" of the functional groups present in the molecule.

For this compound, several characteristic vibrational bands are expected. The most prominent feature in the IR spectrum would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents on the phenyl rings.

Another key vibrational mode is the stretching of the cyano (C≡N) group, which gives rise to a sharp, medium-intensity absorption in the range of 2220-2260 cm⁻¹. The presence of this band is a clear indicator of the cyano functionality.

The spectra would also feature bands corresponding to the C-H stretching vibrations of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H stretching of the piperidinomethyl group (around 2800-3000 cm⁻¹). Aromatic C=C stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region. C-N stretching vibrations of the piperidine ring are expected in the 1000-1200 cm⁻¹ range.

A table summarizing the expected major IR absorption bands is presented below. nist.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2800 - 3000 | Medium |

| Cyano (C≡N) Stretch | 2220 - 2260 | Medium, Sharp |

| Carbonyl (C=O) Stretch | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1000 - 1200 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions.nih.govresearchgate.net

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule.

Benzophenone and its derivatives typically exhibit two main absorption bands. researchgate.net The first is a strong absorption band at shorter wavelengths (around 250-280 nm), which is attributed to a π → π* transition within the aromatic system. The second is a weaker band at longer wavelengths (around 330-360 nm), corresponding to an n → π* transition of the non-bonding electrons on the carbonyl oxygen.

Impact of Substituents on UV Absorption Maxima.nih.gov

The position and intensity of these absorption bands are significantly influenced by the substituents on the phenyl rings. The presence of the electron-withdrawing cyano group and the electron-donating piperidinomethyl group in this compound is expected to cause shifts in the absorption maxima (λ_max) compared to unsubstituted benzophenone.

A table of expected UV-Vis absorption maxima for this compound is provided below, based on general trends for substituted benzophenones.

| Electronic Transition | Expected λ_max (nm) | Molar Absorptivity (ε) |

| π → π | 260 - 290 | High |

| n → π | 340 - 370 | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of the molecular ion would likely proceed through several characteristic pathways.

A common fragmentation pathway for benzophenones involves cleavage at the carbonyl group, leading to the formation of benzoyl cations. In this case, two primary benzoyl-type fragments could be expected: one corresponding to the cyanobenzoyl cation and the other to the piperidinomethylbenzoyl cation.

Another likely fragmentation pathway is the cleavage of the bond between the methylene group and the piperidine ring, leading to the formation of a stable piperidinomethyl cation or a fragment corresponding to the loss of the piperidine moiety. The fragmentation of the piperidine ring itself can also occur.

A table summarizing the predicted major fragments in the mass spectrum of this compound is presented below.

| m/z | Predicted Fragment Ion | Possible Structure |

| 304 | [M]⁺ | [C₂₀H₂₀N₂O]⁺ |

| 206 | [M - C₅H₁₀N]⁺ | [C₁₄H₁₀NO]⁺ |

| 130 | [C₈H₆NO]⁺ | [NCC₆H₄CO]⁺ |

| 174 | [C₁₂H₁₂NO]⁺ | [CH₂(C₅H₁₀N)C₆H₄CO]⁺ |

| 98 | [C₆H₁₂N]⁺ | [CH₂(C₅H₁₀N)]⁺ |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination

As of the latest available research, specific X-ray crystallographic data for this compound has not been reported in publicly accessible scientific literature or crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including unit cell parameters, space group, and specific intermolecular interactions based on single-crystal X-ray diffraction, cannot be provided at this time.

The determination of a molecule's crystal structure is a fundamental step in understanding its solid-state properties. X-ray crystallography provides definitive information on the spatial arrangement of atoms within a crystal lattice, revealing precise details about bond lengths, bond angles, and torsional angles. nih.gov This technique is unparalleled in its ability to elucidate the three-dimensional conformation of a molecule in the solid state and to identify non-covalent interactions, such as hydrogen bonds and π-π stacking, which govern the packing of molecules in the crystal. nih.govmdpi.com

While crystallographic data for the specific title compound is not available, studies on related structures can offer insights into potential structural features. For instance, X-ray diffraction studies on other benzophenone derivatives often reveal significant twisting between the two phenyl rings due to steric hindrance. Similarly, analyses of compounds containing a cyano group show its linear geometry and its potential to participate in various intermolecular interactions. mdpi.comresearchgate.net

Future crystallographic studies on this compound would need to involve the growth of high-quality single crystals suitable for X-ray diffraction analysis. The resulting data would allow for the creation of detailed structural tables, such as those presented hypothetically below, which are essential for a complete characterization of the compound.

Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical formula | C₂₀H₂₀N₂O |

| Formula weight | 304.39 |

| Crystal system | To be determined |

| Space group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Density (calculated) | To be determined |

Hypothetical Selected Bond Lengths and Angles for this compound

| Bond/Angle | **Length (Å) / Angle (°) ** |

| C≡N | To be determined |

| C=O | To be determined |

| Phenyl-C(O)-Phenyl Torsion Angle | To be determined |

| C-N (piperidine) | To be determined |

The generation of such empirical data is contingent on future experimental work. Without such studies, a definitive discussion on the solid-state structure of this compound remains speculative.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Cyano-4'-piperidinomethyl benzophenone (B1666685), DFT calculations provide fundamental information about its geometry, stability, and reactivity. Calculations are typically performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or higher to ensure accuracy. materialsciencejournal.org

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy state of the molecule. For 4-Cyano-4'-piperidinomethyl benzophenone, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles that define its most stable three-dimensional structure.

The conformational landscape of this molecule is complex due to several rotatable bonds: the bond connecting the piperidine (B6355638) ring to the methylene (B1212753) bridge, the methylene-to-phenyl bond, and the bonds linking the phenyl rings to the central carbonyl group. DFT calculations can be used to explore these rotational barriers and identify the most stable conformers. The relative orientation of the two phenyl rings and the puckering of the piperidine ring are critical aspects of its structure. Quantum theory of atoms in molecules (QTAIM) can also be employed alongside DFT to analyze the tautomeric equilibrium in complex benzophenone derivatives. researchgate.net The optimized geometry of related benzophenone derivatives has been successfully calculated and shows good agreement with experimental values. researchgate.net

Interactive Table: Typical Calculated Geometrical Parameters for Substituted Benzophenones

Click on the headers to sort the data.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O (carbonyl) | ~1.25 Å |

| Bond Length | C-C (phenyl ring) | ~1.39 - 1.41 Å |

| Bond Length | C-C (inter-ring) | ~1.50 Å |

| Bond Length | C≡N (cyano) | ~1.16 Å |

| Bond Length | C-N (piperidine) | ~1.47 Å |

| Bond Angle | Phenyl-C-Phenyl | ~122° |

| Dihedral Angle | Ph-C(=O)-Ph | Variable, defines twist |

Note: These are representative values based on DFT calculations of similar structures. Actual values for this compound would require specific calculation.

Electronic Structure Analysis (HOMO-LUMO Gap, Molecular Orbitals)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scialert.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter that determines the molecule's chemical reactivity, kinetic stability, and optical properties. longdom.orgresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating piperidinomethyl-substituted phenyl ring. In contrast, the LUMO is anticipated to be distributed over the electron-withdrawing cyano-substituted phenyl ring and the carbonyl group. This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations for various benzophenone derivatives have been used to successfully determine these electronic properties. researchgate.net

Interactive Table: Representative Frontier Orbital Energies for Substituted Benzophenones

| Property | Abbreviation | Typical Energy (eV) | Description |

| Highest Occupied Molecular Orbital | EHOMO | -6.0 to -6.5 eV | Energy of the outermost electron-donating orbital. materialsciencejournal.org |

| Lowest Unoccupied Molecular Orbital | ELUMO | -2.0 to -2.5 eV | Energy of the lowest energy electron-accepting orbital. materialsciencejournal.org |

| Energy Gap | ΔE | 3.5 to 4.5 eV | Difference between LUMO and HOMO energies; relates to stability. scialert.net |

Note: Values are illustrative and based on DFT studies of analogous aromatic ketones.

Vibrational Frequency Calculations and Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) spectrum. Each calculated frequency can be animated to visualize the specific atomic motions (stretching, bending, wagging) of the corresponding vibrational mode. This allows for a detailed assignment of the experimental IR spectrum. mdpi.commdpi.com

For this compound, key vibrational modes include:

C=O Stretch: A strong, sharp peak characteristic of the ketone group.

C≡N Stretch: A sharp peak for the nitrile group.

Aromatic C-H Stretch: Occurring at higher wavenumbers.

Aliphatic C-H Stretch: From the piperidine and methylene groups.

C-C Ring Stretches: Multiple bands from the phenyl rings.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve correlation with experimental data. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected IR Intensity |

| Carbonyl (C=O) | Stretch | 1670 - 1700 | Strong |

| Cyano (C≡N) | Stretch | 2220 - 2260 | Medium-Sharp |

| Aromatic C-H | Stretch | 3050 - 3150 | Weak to Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Phenyl Rings | C=C Stretch | 1450 - 1600 | Medium to Strong |

Note: Wavenumbers are approximate and based on DFT calculations for molecules with similar functional groups. scialert.netlongdom.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is an extension of DFT used to calculate the properties of molecules in their electronically excited states. rsc.orgresearchgate.net It is the most common method for predicting UV-visible absorption spectra and understanding the nature of electronic transitions. rsc.orgresearchgate.net

Prediction of Absorption Spectra and Photoexcitation Mechanisms

TD-DFT calculations predict the vertical excitation energies from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of absorption peaks. researchgate.net For this compound, the UV-Vis spectrum is expected to be dominated by two main types of transitions:

π→π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated benzophenone system. These are typically high-intensity absorptions.

n→π transitions:* This involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital. These transitions are generally lower in energy and intensity compared to π→π* transitions.

The calculations can also reveal the nature of the photoexcitation mechanism. nih.govresearchgate.net For this molecule, excitation is likely to induce an intramolecular charge transfer (ICT), where electron density moves from the electron-rich piperidinomethylphenyl moiety (donor) to the electron-deficient cyanophenyl moiety (acceptor).

Interactive Table: Hypothetical TD-DFT Results for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Primary Orbital Contribution |

| S₀ → S₁ | ~340-360 nm | ~0.01 - 0.05 | n → π |

| S₀ → S₂ | ~280-300 nm | ~0.4 - 0.6 | π → π (ICT) |

| S₀ → S₃ | ~250-270 nm | ~0.2 - 0.3 | π → π* |

Note: These values are hypothetical predictions based on TD-DFT studies of similar aromatic ketones and photoinitiators. materialsciencejournal.orgchemrxiv.org

Reactivity and Reaction Mechanism Studies

Types of Chemical Reactions of 4-Cyano-4'-piperidinomethyl Benzophenone (B1666685)

The unique arrangement of functional groups—a ketone, a nitrile, and a tertiary amine—within 4-Cyano-4'-piperidinomethyl benzophenone imparts a rich and varied chemical reactivity. The electron-withdrawing nature of the cyano and carbonyl groups influences the aromatic rings, while the piperidinomethyl group introduces a site for acid-base chemistry and potential nucleophilic attack.

Reduction Reactions of the Carbonyl and Cyano Groups

The carbonyl and cyano groups of this compound are both susceptible to reduction by various reagents, often with differing selectivity. This allows for the targeted synthesis of different derivatives.

Carbonyl Group Reduction: The ketone can be selectively reduced to a secondary alcohol, yielding 4-cyano-4'-(piperidinomethyl)benzhydrol. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly selective reducing agent commonly used for this transformation. zenodo.orgzenodo.org It effectively reduces aldehydes and ketones to their corresponding alcohols but typically does not reduce less reactive functional groups like nitriles under standard conditions. studylib.netrsc.org The reaction is often carried out in alcoholic solvents like methanol (B129727) or ethanol. zenodo.orgchemspider.com

Cyano Group Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group). This transformation requires stronger reducing agents than those used for the carbonyl group. Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful nucleophilic reducing agent capable of reducing both nitriles and ketones. libretexts.orgbyjus.com Treating this compound with LiAlH₄ would likely reduce both the cyano and carbonyl functionalities simultaneously, yielding (4-(aminomethyl)phenyl)(4-(piperidinomethyl)phenyl)methanol. byjus.comacs.orgacs.org Catalytic hydrogenation using catalysts like palladium, platinum, or nickel at elevated temperature and pressure is another effective method for reducing nitriles to primary amines. libretexts.org

The selective reduction of one group over the other can be achieved by choosing the appropriate reagent, as summarized in the table below.

Table 1: Selectivity of Common Reducing Agents for Carbonyl and Nitrile Groups

| Reducing Agent | Reagent Type | Carbonyl (Ketone) Reduction | Nitrile Reduction | Probable Product from this compound |

|---|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Mild, Selective Hydride Donor | Yes (to Alcohol) | No (Typically) | 4-cyano-4'-(piperidinomethyl)benzhydrol studylib.net |

| Lithium Aluminum Hydride (LiAlH₄) | Strong, Non-selective Hydride Donor | Yes (to Alcohol) | Yes (to Amine) | (4-(aminomethyl)phenyl)(4-(piperidinomethyl)phenyl)methanol byjus.com |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Catalytic | Yes (to Alcohol) | Yes (to Amine) | (4-(aminomethyl)phenyl)(4-(piperidinomethyl)phenyl)methanol libretexts.org |

Nucleophilic Substitution Reactions of Piperidinomethyl Moiety

The piperidinomethyl group offers several possibilities for nucleophilic reactions. The nitrogen atom of the piperidine (B6355638) ring is a nucleophile itself and can participate in reactions such as alkylation or acylation.

More relevant to substitution, the entire piperidinomethyl group could potentially be a target. In nucleophilic aromatic substitution (SNAr) reactions, a nucleophile displaces a leaving group on an aromatic ring. rsc.org For this to occur at the piperidinomethyl-substituted ring, the piperidinomethyl group or a derivative would need to function as a leaving group, which is generally unfavorable.

However, the piperidine ring itself can act as a nucleophile. Studies on the reaction of piperidine with activated aromatic systems, like substituted N-methylpyridinium ions, show that piperidine readily engages in nucleophilic substitution. nih.gov In the context of this compound, the nucleophilic character of the piperidine nitrogen is a key feature, making it basic and reactive toward electrophiles. sigmaaldrich.com The synthesis of related N-benzylpiperidine derivatives often involves nucleophilic substitution, where the piperidine nitrogen attacks an electrophilic carbon. unisi.itsigmaaldrich.com

Mechanistic Pathways of Benzophenone-Derived Reactions

The benzophenone core of the molecule is renowned for its photochemical properties, which are central to several important reaction mechanisms, including hydrogen atom transfer and subsequent radical-driven processes.

Hydrogen Atom Transfer (HAT) in Photocatalysis

Benzophenone and its derivatives are excellent photocatalysts that operate via a Hydrogen Atom Transfer (HAT) mechanism. rsc.org This process is initiated by the absorption of light (typically UV), which promotes the benzophenone molecule from its ground state to an excited singlet state (S₁). This is followed by a rapid and efficient intersystem crossing to a more stable triplet state (T₁). egrassbcollege.ac.in

The triplet-state benzophenone behaves like a diradical and is a powerful hydrogen abstractor. rsc.org It can abstract a hydrogen atom from a suitable donor molecule (R-H), such as an alkane or an ether, to generate a stable benzophenone ketyl radical and a substrate-centered radical (R•). nih.govtorvergata.it

Mechanism of Benzophenone-Mediated HAT:

Photoexcitation: Benzophenone (BP) + hν → ¹BP* → ³BP*

Hydrogen Abstraction: ³BP* + R-H → [BP•-OH] (Ketyl Radical) + R•

This HAT process is highly selective, often targeting the weakest C-H bonds in a substrate. acs.org The resulting ketyl radical is a key intermediate that can participate in further reactions or be used to regenerate the photocatalyst. rsc.orgacs.orgcapes.gov.br Laser flash photolysis studies have been instrumental in observing the transient triplet state and the formation of the ketyl radical, which has a characteristic absorption spectrum. torvergata.itresearchgate.net

Radical Coupling and Minisci-Type Additions

The carbon-centered radicals generated through the HAT process are highly reactive intermediates that can be harnessed for various synthetic transformations, including radical coupling and Minisci-type additions.

Radical Coupling: The generated radicals can couple with each other. For example, two benzophenone ketyl radicals can dimerize to form benzopinacol (B1666686) in a photoreduction reaction. egrassbcollege.ac.in Alternatively, the substrate radical (R•) can couple with the ketyl radical or another substrate radical to form new C-C bonds. The decay and recombination of ketyl radicals have been studied in detail, revealing processes of geminate (in-cage) recombination and bulk recombination. rsc.org

Minisci-Type Additions: The Minisci reaction is a powerful method for the C-H alkylation of electron-deficient heterocycles, such as protonated pyridines. wikipedia.org The reaction involves the addition of a nucleophilic radical to the electron-poor aromatic ring. princeton.edu Benzophenone-mediated HAT is an effective way to generate the required alkyl radicals under mild conditions. rsc.orgresearchgate.net

In a benzophenone-mediated Minisci-type reaction, the following steps occur:

Radical Generation: An alkyl radical (R•) is formed via HAT from an alkane feedstock (R-H) by the excited triplet state of benzophenone. researchgate.net

Radical Addition: The alkyl radical adds to a protonated, electron-deficient heterocycle (e.g., a pyridinium (B92312) ion).

Rearomatization: The resulting radical cation is oxidized to the final product, regenerating the aromaticity. In some protocols, benzophenone itself can act as the terminal oxidant in this step, demonstrating a dual role as both a HAT reagent and an oxidant. rsc.orgresearchgate.net

This photochemical strategy avoids the harsh conditions and strong oxidants often required in classical Minisci reactions, making it a valuable tool in modern organic synthesis. wikipedia.orgrsc.org

Photochemical Radical Generation from Benzophenone

Benzophenone and its derivatives are renowned for their ability to initiate photochemical reactions through the generation of radicals. hilarispublisher.com This process is fundamental to their application as photoinitiators in various chemical transformations.

The mechanism commences with the absorption of ultraviolet (UV) light, which excites the benzophenone molecule from its ground state (S₀) to an initial singlet excited state (S₁). This is followed by a highly efficient process known as intersystem crossing (ISC), where the molecule transitions to a more stable and longer-lived triplet excited state (³BP*). hilarispublisher.com This triplet state possesses diradical character, with two unpaired electrons, making it a potent hydrogen atom abstractor. researchgate.netyoutube.com

In the presence of a suitable hydrogen donor (R-H), the triplet benzophenone abstracts a hydrogen atom, resulting in the formation of a benzophenone ketyl radical and a substrate-derived radical (R•). researchgate.net This latter radical can then initiate further reactions, such as polymerization. hilarispublisher.com

For this compound, the piperidinomethyl group can function as an internal source of hydrogen atoms. This intramolecular hydrogen abstraction is a key feature of its reactivity profile.

Structure-Reactivity Relationships (SAR) in Benzophenone Derivatives

The introduction of substituents onto the benzophenone framework significantly influences its photochemical reactivity. qucosa.de The interplay between the electron-withdrawing cyano group and the electron-donating piperidinomethyl group in this compound establishes a clear structure-reactivity relationship.

The cyano (-CN) group is a potent electron-withdrawing group due to both inductive and resonance effects. ic.ac.ukvaia.com Its presence in the 4-position of the benzophenone ring has several important consequences for the molecule's reactivity.

Enhanced Intersystem Crossing: The electron-withdrawing nature of the cyano group can facilitate the rate of intersystem crossing, promoting the formation of the reactive triplet state.

Stabilization of Anionic Species: In reactions involving the formation of a negative charge on the benzophenone moiety, the cyano group provides significant stabilization through delocalization.

The strong electron-withdrawing character of the cyano group is a dominant factor in the electronic landscape of the molecule. quora.com

| Property | Effect of Cyano Group | Reference |

|---|---|---|

| Intersystem Crossing (ISC) Rate | Potentially Enhanced | General Photochemical Principles |

| Electron Affinity | Increased | nih.gov |

| Reactivity in Electrophilic Aromatic Substitution | Deactivating | vaia.comquora.com |

The piperidinomethyl group, attached at the 4'-position, introduces a tertiary amine that significantly modulates the compound's reactivity, primarily by acting as an intramolecular hydrogen donor.

Intramolecular Hydrogen Abstraction: Upon photoexcitation to the triplet state, the benzophenone core can abstract a hydrogen atom from the carbon atom alpha to the nitrogen within the piperidine ring. This proximity facilitates an efficient intramolecular reaction, leading to the formation of a biradical species.

"Push-Pull" System: The electron-donating nature of the tertiary amine in the piperidinomethyl group, combined with the electron-withdrawing cyano group, creates a "push-pull" electronic structure. This can influence the energy and character of the excited states, potentially leading to charge-transfer (CT) states that can either enhance or quench photoreactivity depending on the specific molecular environment and reaction conditions.

The presence of this internal hydrogen source can make the initiation of radical processes more efficient and independent of external hydrogen donors. hilarispublisher.com

Para-Substitution: The para-positioning of both substituents allows for maximal electronic communication through the benzophenone π-system. The electron-withdrawing effect of the cyano group and the electron-donating effect of the piperidinomethyl group are effectively transmitted to the carbonyl functionality.

Minimized Steric Hindrance: Placing the substituents at the 4 and 4' positions avoids steric congestion around the central carbonyl group, which is crucial for its photochemical activity. Ortho-substitution, for instance, could lead to steric hindrance that might distort the molecule and alter its excited-state properties. libretexts.org

This specific regiochemistry ensures a well-defined "push-pull" system and facilitates the intramolecular hydrogen abstraction process, leading to predictable photochemical behavior. The study of how substituent positioning affects reactivity is a cornerstone of understanding the behavior of complex organic molecules. rsc.org

| Substituent | Position | Primary Role | Impact on Reactivity | Reference |

|---|---|---|---|---|

| Cyano (-CN) | 4 | Strong Electron-Withdrawing Group | Modulates electronic properties, enhances electron affinity | ic.ac.ukvaia.com |

| Piperidinomethyl | 4' | Intramolecular Hydrogen Donor | Facilitates intramolecular radical generation | hilarispublisher.com |

Photochemistry and Photophysics Research

Intersystem Crossing (ISC) Dynamics and Triplet State Formation

A defining characteristic of benzophenone (B1666685) and its derivatives is the exceptionally high quantum yield of intersystem crossing (ISC), which approaches 100%. edinst.comedinst.com Intersystem crossing is a photophysical process where the molecule transitions from the initially formed excited singlet state (S₁) to a more stable, longer-lived triplet state (T₁).

The Jablonski diagram for benzophenone illustrates this process. After initial excitation to the S₁ (n,π) state, the molecule rapidly undergoes ISC to a triplet state. edinst.com This transition, which is technically spin-forbidden, is highly efficient in benzophenone. The efficiency is attributed to the small energy gap between the S₁(n,π) state and a higher triplet state, T₂(π,π), which facilitates spin-orbit coupling and promotes the transition to the triplet manifold. edinst.comrsc.org Following this, the molecule undergoes internal conversion to the lowest triplet state, T₁(n,π). This triplet state is relatively long-lived, allowing it to participate in subsequent chemical reactions.

| Photophysical Process | Description | Key Feature for Benzophenone Derivatives |

| Absorption | Molecule absorbs a photon, transitioning from S₀ to S₁. | Excitation to an n,π* singlet state. |

| Intersystem Crossing (ISC) | Rapid, non-radiative transition from the S₁ state to the T₁ state. | Highly efficient (~100% quantum yield) due to favorable electronic state alignment. edinst.com |

| Triplet State (T₁) | A long-lived, high-energy excited state with two unpaired electrons. | The primary reactive state responsible for benzophenone's photochemical activity. |

Applications in Photocatalysis

The unique photochemical properties of the benzophenone core make it a versatile photocatalyst in organic synthesis, particularly in reactions involving radical intermediates.

In photoredox catalysis, the excited state of a photocatalyst initiates a reaction through single-electron transfer (SET) or energy transfer. Benzophenone derivatives primarily operate through a hydrogen atom transfer (HAT) mechanism, which is a cornerstone of their photocatalytic activity. nih.govrsc.orgtorvergata.itvapourtec.com

The general mechanism proceeds as follows:

Photoexcitation: The benzophenone core absorbs light and forms the T₁ triplet state.

Hydrogen Atom Transfer (HAT): The excited triplet abstracts a hydrogen atom from a substrate (e.g., an alkane or an amine), generating a carbon-centered radical and a benzophenone ketyl radical. researchgate.net

Catalytic Cycle: The newly formed carbon-centered radical can then engage in various synthetic transformations, such as addition to an olefin or coupling with another species in a transition-metal-catalyzed cycle (e.g., with nickel). researchgate.netscispace.com

This approach allows for the functionalization of otherwise inert C-H bonds under mild conditions. researchgate.net

Chemodivergence refers to the ability to steer a reaction toward different products from the same set of starting materials by subtly modifying the reaction conditions. Photocatalysis using benzophenone derivatives can achieve such selectivity. For instance, in the radical benzylation of 4-cyanopyridines, the choice of a photocatalyst quencher can determine the reaction pathway. nih.gov By selecting different additives, the radical intermediates generated by the photocatalyst can be directed to undergo either a Minisci-type addition or an ipso-substitution, leading to different regioisomeric products. nih.gov This control over reaction pathways highlights the sophisticated utility of photoredox catalysis in achieving chemical diversity. nih.govnih.gov

| Reaction Pathway | Controlling Factor | Outcome |

| Ipso-substitution | Judicious choice of photocatalyst quencher. nih.gov | C4 benzylated pyridines. nih.gov |

| Minisci-type addition | Different choice of photocatalyst quencher. nih.gov | C2 benzylated pyridines. nih.gov |

In certain photochemical reactions, the benzophenone moiety can play a dual role, acting as both the initiator and a participant in the catalytic cycle. nih.govrsc.org A prime example is the C-4 selective alkylation of pyridines. nih.govrsc.org

Role 1: HAT Catalyst: Upon photoexcitation, benzophenone abstracts a hydrogen atom from a hydrocarbon feedstock, generating the required alkyl radical for the reaction. nih.govrsc.org

Role 2: Terminal Oxidant: After the alkyl radical adds to the pyridine, the resulting radical intermediate is oxidized. The benzophenone ketyl radical formed in the initial HAT step can act as the terminal oxidant, becoming reduced back to benzhydrol and completing the catalytic cycle. nih.gov

This dual functionality, where the photocatalyst both generates the key radical intermediate and facilitates the final turnover, makes the process highly efficient and atom-economical. nih.govrsc.org

In-depth Analysis of 4-Cyano-4'-piperidinomethyl benzophenone in

Despite extensive searches of scientific literature and chemical databases, detailed research findings specifically investigating the photosensitization phenomena of this compound with organic substrates are not publicly available. Therefore, a comprehensive article with specific data tables and detailed research findings as requested cannot be generated at this time.

While general principles of photochemistry and the behavior of related benzophenone derivatives can provide a theoretical framework, the unique substituent groups of this compound—a cyano group and a piperidinomethyl group—are expected to significantly influence its specific photophysical and photochemical properties. Without dedicated studies on this particular compound, any discussion would be speculative and not based on the detailed, scientifically accurate findings required.

For context, research on benzophenone and its other derivatives has established them as effective photosensitizers. The core mechanism involves the absorption of ultraviolet (UV) light, leading to the formation of an excited singlet state. This is followed by a highly efficient process called intersystem crossing, which results in the formation of a longer-lived triplet state. This triplet state is the key reactive species in photosensitization processes.

The triplet state of a benzophenone derivative can interact with organic substrates in several ways:

Hydrogen Abstraction: The excited benzophenone can abstract a hydrogen atom from a suitable donor molecule, creating two radical species. This is a common pathway for the photosensitized oxidation or cross-linking of organic molecules.

Energy Transfer: The triplet energy of the benzophenone can be transferred to another molecule, promoting it to its own triplet state. This is the basis for photosensitized isomerization, dimerization, and other photochemical reactions of the substrate.

Electron Transfer: The excited benzophenone can act as either an electron donor or an acceptor, depending on the substrate, leading to the formation of radical ions and subsequent chemical transformations.

The presence of the electron-withdrawing cyano group and the electron-donating piperidinomethyl group on the benzophenone core of this compound would likely modulate its absorption spectrum, the energy and lifetime of its triplet state, and its reactivity in the aforementioned processes. However, without experimental data from studies such as transient absorption spectroscopy, quantum yield measurements, and product analysis for reactions with specific organic substrates, a detailed and accurate account of its photosensitization phenomena remains elusive.

Further empirical research is necessary to elucidate the specific photochemical and photophysical behavior of this compound and to enable the generation of a detailed scientific article as requested.

Applications in Materials Science and Chemical Probes

Utilization in Polymer Science

The benzophenone (B1666685) moiety is a cornerstone in polymer chemistry, primarily due to its photochemical reactivity. Upon absorption of ultraviolet (UV) light, the benzophenone core can undergo a transition to an excited triplet state, making it a highly effective radical generator. wikipedia.org This property is harnessed in several polymer applications.

Benzophenone and its derivatives are widely incorporated into polymer formulations as UV absorbers. uvabsorber.comeverlight-uva.com Their function is to dissipate harmful UV radiation as heat, thereby protecting the polymer matrix from photodegradation, which can lead to discoloration, loss of gloss, and reduced mechanical integrity. everlight-uva.commpi.eu The effectiveness of a UV absorber is determined by its absorption spectrum and its compatibility with the polymer system. uvabsorber.com While data specifically for 4-Cyano-4'-piperidinomethyl benzophenone is not available, the general characteristics of benzophenone-based UV absorbers are well-understood. They are known to provide strong absorbance in the UV-B and part of the UV-A spectrum. uvabsorber.comamfine.com

Table 1: General Properties of Benzophenone-Based UV Absorbers